5-[benzyl(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-[benzyl(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[benzyl(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate precursors.
Introduction of the furan-2-ylmethyl group: This step involves a nucleophilic substitution reaction.
Attachment of the benzyl group: This can be done through a Friedel-Crafts alkylation reaction.
Incorporation of the methylsulfonyl group: This step typically involves a sulfonation reaction.
Final coupling: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[benzyl(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
5-[benzyl(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a ligand in binding studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[benzyl(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: These compounds share a similar core structure and may have comparable biological activities.
Furan derivatives: These compounds contain the furan ring and may exhibit similar chemical reactivity.
Pyrimidine derivatives: These compounds share the pyrimidine core and may have similar applications in medicine and industry.
Uniqueness
5-[benzyl(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H26N4O4S |
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Molecular Weight |
490.6 g/mol |
IUPAC Name |
5-[benzyl(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H26N4O4S/c1-18-9-7-10-19(2)23(18)28-25(31)24-22(15-27-26(29-24)35(3,32)33)30(17-21-13-8-14-34-21)16-20-11-5-4-6-12-20/h4-15H,16-17H2,1-3H3,(H,28,31) |
InChI Key |
FEIYVPFIFDFZGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NC(=NC=C2N(CC3=CC=CC=C3)CC4=CC=CO4)S(=O)(=O)C |
Origin of Product |
United States |
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